Proguanil hydrochloride

Catalog No.
S540251
CAS No.
637-32-1
M.F
C11H17Cl2N5
M. Wt
290.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Proguanil hydrochloride

CAS Number

637-32-1

Product Name

Proguanil hydrochloride

IUPAC Name

(1Z)-1-[amino-(4-chloroanilino)methylidene]-2-propan-2-ylguanidine;hydrochloride

Molecular Formula

C11H17Cl2N5

Molecular Weight

290.19 g/mol

InChI

InChI=1S/C11H16ClN5.ClH/c1-7(2)15-10(13)17-11(14)16-9-5-3-8(12)4-6-9;/h3-7H,1-2H3,(H5,13,14,15,16,17);1H

InChI Key

SARMGXPVOFNNNG-UHFFFAOYSA-N

SMILES

CC(C)N=C(N)N=C(N)NC1=CC=C(C=C1)Cl.Cl

Solubility

Soluble in DMSO, not in water

Synonyms

Proguanil Hydrochloride; Paludrine; Chloroguanide hydrochloride; Proguanil HCl; Chloroquanil; Zeneca Brand of Chloroguanide Hydrochloride; Chloroguanide Hydrochloride; Hydrochloride, Chloroguanide; Hydrochloride, Proguanil;

Canonical SMILES

CC(C)N=C(N)N=C(N)NC1=CC=C(C=C1)Cl.Cl

Isomeric SMILES

CC(C)N=C(N)/N=C(/N)\NC1=CC=C(C=C1)Cl.Cl

Description

The exact mass of the compound Proguanil hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26614. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amidines - Guanidines - Biguanides. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Understanding the Plasmodium Life Cycle

Proguanil hydrochloride acts by inhibiting the formation of folic acid within the malaria parasite Plasmodium falciparum [1]. This disrupts the parasite's lifecycle during the early liver stage, preventing it from maturing and infecting red blood cells [1]. Researchers use proguanil hydrochloride in laboratory studies to investigate this specific stage of the parasite's development and understand its vulnerability to different drugs [2].

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Combination Therapies and Drug Resistance

Proguanil hydrochloride is often combined with another antimalarial drug, atovaquone, to form a medication called Malarone. Researchers use Malarone in clinical trials to evaluate its effectiveness in preventing and treating malaria, particularly in regions with emerging resistance to other antimalarial medications [3, 4]. Studying the efficacy of combination therapies like Malarone helps scientists develop treatment strategies that can stay ahead of drug resistance in Plasmodium parasites [5].

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Proguanil hydrochloride is a synthetic compound primarily utilized as an antimalarial medication. It is the hydrochloride salt form of proguanil, which is a biguanide derivative. The compound's chemical structure is characterized by the presence of a p-chlorophenyl group and an isopropyl group, making it effective against malaria-causing parasites such as Plasmodium falciparum and Plasmodium vivax. By inhibiting the enzyme dihydrofolate reductase, proguanil hydrochloride disrupts the reproduction of these parasites within red blood cells, thereby preventing the progression of malaria .

Cycloguanil, the active metabolite of proguanil hydrochloride, acts as a folate antagonist []. Folate is a crucial vitamin for parasite growth and development. Cycloguanil inhibits the parasite's enzyme, dihydrofolate reductase, which is essential for folate synthesis []. This disrupts the parasite's ability to produce DNA and replicate, ultimately killing it [].

, particularly hydrolysis, where it converts into its active metabolite, cycloguanil. This transformation is facilitated by cytochrome P450 enzymes in the liver . In solution, proguanil can decompose through first-order kinetics, indicating that its stability can be affected by environmental conditions such as pH and temperature .

The primary biological activity of proguanil hydrochloride lies in its role as an antimalarial agent. By inhibiting dihydrofolate reductase, it blocks the biosynthesis of purines and pyrimidines essential for DNA synthesis and cell division in the malaria parasites. This mechanism leads to the failure of nuclear division during the schizont formation phase in both erythrocytes and liver cells . Additionally, proguanil has shown potential in treating other parasitic infections due to its broad-spectrum activity against various pathogens.

Proguanil hydrochloride can be synthesized through several methods. A notable process involves reacting p-chlorophenylcyanoguanidine with isopropylamine in a controlled environment. This reaction typically uses a solvent system comprising tetrahydrofuran and water to achieve high purity (up to 99.9%) and yield (75-90%) of the final product . The synthesis process also emphasizes minimizing hazardous byproducts and using safer reagents like ethylene diamine tetraacetic acid disodium salt to enhance safety during production.

Proguanil hydrochloride is primarily used for:

  • Malaria Prevention: It serves as a prophylactic treatment for travelers to endemic regions.
  • Treatment: It is effective in treating acute malaria infections.
  • Combination Therapy: Often combined with other antimalarial drugs like atovaquone to enhance efficacy and reduce resistance development.

Studies indicate that proguanil hydrochloride interacts with various biological systems. Its primary interaction involves inhibiting dihydrofolate reductase, which is crucial for nucleotide synthesis in malaria parasites. Additionally, it may interact with other medications metabolized by cytochrome P450 enzymes, potentially affecting their efficacy and safety profiles . Understanding these interactions is vital for optimizing therapeutic regimens and minimizing adverse effects.

Proguanil hydrochloride shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure CharacteristicsUnique Features
Chloroquine4-aminoquinoline derivativePrimarily acts by interfering with heme detoxification in parasites.
Mefloquine4-quinolinemethanol derivativeEffective against multidrug-resistant strains of Plasmodium.
AtovaquoneHydroxy-1,4-naphthoquinoneActs on mitochondrial respiration in parasites.
CycloguanilActive metabolite of proguanilDirectly inhibits dihydrofolate reductase; more potent than proguanil itself.

Proguanil hydrochloride stands out due to its dual action as both a prophylactic and therapeutic agent against malaria while also being part of combination therapies to enhance treatment effectiveness. Its unique mechanism targeting dihydrofolate reductase differentiates it from other antimalarials that may act through different pathways or mechanisms.

Purity

>98% (or refer to the Certificate of Analysis)

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

4

Exact Mass

289.0861010 g/mol

Monoisotopic Mass

289.0861010 g/mol

Heavy Atom Count

18

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

R71Y86M0WT

Related CAS

500-92-5 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 7 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 48 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 47 of 48 companies with hazard statement code(s):;
H301 (95.74%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Proguanil Hydrochloride is the hydrochloride salt form of proguanil, a synthetic biguanide derivative of pyrimidine and an folate antagonist with antimalarial property. Upon hydrolysis, proguanil is converted to its active cyclic triazine metabolite, cycloguanil, by a cytochrome P450 dependent reaction. Cycloguanil selectively inhibits the bifunctional dihydrofolate reductase-thymidylate synthase (DHFR-TS) of plasmodium parasite, thereby disrupting deoxythymidylate synthesis and ultimately blocking DNA and protein synthesis in the parasite.

MeSH Pharmacological Classification

Antimalarials

Pictograms

Acute Toxic

Acute Toxic

Other CAS

637-32-1
500-92-5

Wikipedia

Proguanil hydrochloride

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Dinter D, Gajski G, Domijan AM, Garaj-Vrhovac V. Cytogenetic and oxidative
2: Gajski G, Dinter D, Garaj-Vrhovac V. In vitro effect of the antimalarial drug
3: Remich SA, Otieno W, Polhemus ME, Ogutu B, Walsh DS. Bullous erythema
4: Looareesuwan S, Wilairatana P, Glanarongran R, Indravijit KA, Supeeranontha L,
5: van der Berg JD, Duvenage CS, Roskell NS, Scott TR. Safety and efficacy of
6: Kremsner PG, Looareesuwan S, Chulay JD. Atovaquone and proguanil hydrochloride
7: Pudney M, Gutteridge W, Zeman A, Dickins M, Woolley JL. Atovaquone and
8: Shanks GD. New options for the prevention and treatment of malaria: focus on
9: Houben MH, Hoorntje SJ. Pancytopenia due to Paludrine (proguanil
10: GUNTHER CE. Proguanil hydrochloride (paludrine) in the prevention and
11: Uchiyama H, Okamoto A, Sato K, Yamada T, Murakami S, Yoneda S, Kajita Y,
12: Färnert A, Lindberg J, Gil P, Swedberg G, Berqvist Y, Thapar MM, Lindegårdh
13: Atovaquone and proguanil hydrochloride. Am J Health Syst Pharm. 2000 Dec
14: Anabwani G, Canfield CJ, Hutchinson DB. Combination atovaquone and proguanil
15: Looareesuwan S, Chulay JD, Canfield CJ, Hutchinson DB. Malarone (atovaquone
16: Shanks GD, Kremsner PG, Sukwa TY, van der Berg JD, Shapiro TA, Scott TR,
17: Beerahee M. Clinical pharmacology of atovaquone and proguanil hydrochloride.
18: Kolawole JA, Mustapha A, Abdul-Aguye I, Ochekpe N. Effect of temperature on
19: Jamaludin A, Mohamad M, Navaratnam V, Yeoh PY, Wernsdorfer WH. Multiple-dose
20: Nevill CG, Watkins WM, Carter JY, Munafu CG. Comparison of mosquito nets,

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